REACTION_SMILES
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[C:13]12([NH2:23])[CH2:14][CH:15]3[CH2:16][CH:17]([CH2:18][CH:19]([CH2:20]1)[CH2:21]3)[CH2:22]2.[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[Cl:9])[cH:10][cH:11][cH:12]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[NH:23][C:13]23[CH2:14][CH:15]4[CH2:16][CH:17]([CH2:18][CH:19]([CH2:20]2)[CH2:21]4)[CH2:22]3)[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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O=C(NC12CC3CC(CC(C3)C1)C2)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |